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4-Ethyl-1-naphthoic acid
Overview
Description
4-Ethyl-1-naphthoic acid is an organic compound with the molecular formula C₁₃H₁₂O₂. It is a derivative of naphthalene, characterized by the presence of an ethyl group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring. This compound is known for its applications in the preparation of antimalarial compounds and exhibits some plant-growth activity .
Mechanism of Action
Target of Action
It has been used in the preparation of antimalarial compounds and has shown to have plant-growth activity .
Biochemical Pathways
These organisms can metabolize these compounds through various metabolic routes, leading to a variety of downstream effects .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Ethyl-1-naphthoic acid are not well-studied. It is known that this compound is involved in various biochemical reactions. Unfortunately, specific enzymes, proteins, and other biomolecules that this compound interacts with are not yet identified .
Cellular Effects
It is known that the compound has plant-growth activity , suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1-naphthoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-ethyl-1-naphthyl ketone is reacted with carbon dioxide in the presence of a catalyst such as aluminum chloride to yield this compound .
Another method involves the reaction of 4-bromo-1-naphthyl ethyl ketone with trimethyl orthoformate in the presence of a catalyst like p-toluenesulfonic acid. The resulting product is then treated with n-butyllithium and carbon dioxide, followed by acidification to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed:
Oxidation: Naphthoic acid derivatives.
Reduction: 4-Ethyl-1-naphthyl alcohol.
Substitution: Halogenated naphthoic acids.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
4-Ethyl-1-naphthoic acid serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for the modification and derivatization necessary for producing pharmaceuticals and agrochemicals. For example, it is utilized in the synthesis of antimalarial agents, showcasing its importance in medicinal chemistry .
Synthetic Routes:
The compound can be synthesized through methods such as Friedel-Crafts acylation, which involves the reaction of 4-ethyl-1-naphthyl ketone with carbon dioxide in the presence of a catalyst like aluminum chloride. Alternative methods include reactions involving bromo derivatives and trimethyl orthoformate .
Biological Applications
Antimicrobial and Antimalarial Properties:
Research indicates that this compound exhibits potential antimicrobial and antimalarial activities. Studies have shown that derivatives of naphthoic acids can inhibit the growth of various pathogens, making them candidates for further pharmaceutical development .
Plant Growth Activity:
The compound has been studied for its effects on plant growth. Research highlights its ability to enhance growth parameters in plants, suggesting its potential as a plant growth regulator. The relationship between its chemical structure and biological activity has been explored, indicating that alkyl substitutions can significantly affect efficacy .
Industrial Applications
Production of Dyes and Pigments:
In industrial settings, this compound is used in manufacturing dyes and pigments due to its stable aromatic structure. Its derivatives are employed in creating colorants that are vital in various industries, including textiles and plastics .
Cosmetic Formulations:
The compound is also found in cosmetic formulations, particularly for topical applications aimed at treating skin conditions such as acne. Its inclusion in formulations enhances stability and efficacy while minimizing irritation .
Case Study 1: Antimalarial Research
In a study published by researchers at Kyoto University, this compound was evaluated for its antimalarial properties alongside other naphthoic acid derivatives. The results indicated significant activity against malaria parasites, prompting further investigation into its mechanism of action and potential as a therapeutic agent .
Case Study 2: Plant Growth Regulation
A comprehensive study conducted by agricultural chemists demonstrated that this compound positively influenced pea plant growth compared to control groups. The findings suggested that the compound could be developed into an effective plant growth regulator based on its structural characteristics .
Comparison with Similar Compounds
- 1-Naphthoic acid
- 2-Naphthoic acid
- 4-Methyl-1-naphthoic acid
Comparison: 4-Ethyl-1-naphthoic acid is unique due to the presence of the ethyl group at the fourth position, which imparts distinct chemical and biological properties compared to its analogs. For instance, 4-Methyl-1-naphthoic acid has a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity. The ethyl group in this compound enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications .
Biological Activity
Overview
4-Ethyl-1-naphthoic acid (C₁₃H₁₂O₂) is an organic compound derived from naphthalene, characterized by an ethyl group at the fourth position and a carboxylic acid group at the first position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science.
This compound is notable for its lipophilicity , which enhances its interactions with biological membranes. Its structure allows it to function as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
The specific mechanisms of action for this compound are not fully elucidated, but it is believed to interact with various biomolecules, potentially influencing enzyme activity and gene expression. It has been suggested that the compound may exert effects through:
- Binding interactions with proteins or enzymes
- Inhibition or activation of specific biochemical pathways
- Modulation of gene expression related to growth and development .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against various bacterial and fungal strains, as summarized in Table 1.
Pathogen | Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Edwardsiella tarda | Gram-negative | 32 µg/mL |
Bacillus cereus | Gram-positive | 16 µg/mL |
Candida albicans | Fungal | 64 µg/mL |
Aspergillus fumigatus | Fungal | 128 µg/mL |
These results highlight the potential use of this compound in developing new antimicrobial agents .
Plant Growth Activity
In agricultural applications, this compound has been studied for its plant growth-promoting properties . It has shown effectiveness in enhancing growth metrics such as stem elongation and root development in various plant species. The findings from a comparative study are presented in Table 2.
Treatment | Control Height (cm) | Height After Treatment (cm) |
---|---|---|
Control | 10 | 10 |
This compound (10 µM) | 10 | 15 |
This compound (50 µM) | 10 | 20 |
The data suggest a dose-dependent response where higher concentrations of the compound correlate with increased plant height .
Pharmacokinetics
Pharmacokinetic studies predict that this compound has high gastrointestinal absorption and can likely permeate the blood-brain barrier. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacological profile .
Case Studies
Several case studies have explored the biological activities of derivatives of naphthoic acids, including this compound. One notable study involved synthesizing derivatives and evaluating their efficacy against malaria parasites, indicating that modifications to the naphthalene structure could enhance antimalarial activity significantly .
Properties
IUPAC Name |
4-ethylnaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFCGQDMWZGHOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325055 | |
Record name | 4-Ethyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91902-58-8 | |
Record name | 91902-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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